molecular formula C13H12N2O3 B2744402 (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione CAS No. 30166-29-1

(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione

Cat. No. B2744402
CAS RN: 30166-29-1
M. Wt: 244.25
InChI Key: MJCOATFQVUUHFN-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione, also known as (Z)-3-benzylidenepiperazine-2,5-dione or ZBPD, is a small molecule compound with a wide range of applications in scientific research. As a synthetic organic compound, ZBPD is used in a variety of biochemical and physiological experiments, and its structure and properties have been studied extensively.

Scientific Research Applications

ZBPD has a variety of applications in scientific research, including in the study of enzyme inhibition, protein-protein interactions, and drug design. For example, ZBPD has been used to study the structure and function of enzymes involved in the metabolism of drugs and other compounds, as well as the binding of proteins to small molecules. Additionally, ZBPD has been used in the design of new drugs, as its structure can be used to create novel compounds with desired properties.

Mechanism of Action

The mechanism of action of ZBPD is not completely understood, but it is believed to act as an inhibitor of various enzymes. Specifically, ZBPD has been found to inhibit the enzymes acetylcholinesterase, which is involved in the metabolism of acetylcholine, and cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, ZBPD has been found to bind to proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of ZBPD are not yet fully understood, but its effects on enzymes and proteins suggest that it may have a variety of effects on the body. For example, ZBPD has been found to inhibit the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine and may be involved in the regulation of neurotransmission. Additionally, ZBPD has been found to bind to proteins, which may be involved in its mechanism of action.

Advantages and Limitations for Lab Experiments

The use of ZBPD in laboratory experiments has several advantages and limitations. One advantage is that ZBPD is relatively easy to synthesize in the laboratory, making it a useful compound for a variety of experiments. Additionally, ZBPD has a wide range of applications in scientific research, making it a useful tool for investigating the structure and function of enzymes and proteins. However, ZBPD has a limited shelf life, making it difficult to store for long periods of time, and it can be toxic if not handled properly.

Future Directions

The future of ZBPD in scientific research is promising. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, the development of new synthetic methods for the synthesis of ZBPD could open up new possibilities for its use in a variety of experiments. Additionally, further research is needed to explore the potential applications of ZBPD in drug design and development. Finally, the development of more stable forms of ZBPD could make it a more useful tool for laboratory experiments.

properties

IUPAC Name

(3Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(16)15-8-12(17)14-11(13(15)18)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCOATFQVUUHFN-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC(=CC2=CC=CC=C2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N/C(=C\C2=CC=CC=C2)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,4-Diacetyl-2,5-piperazinedione (25.0 g, 126 mmol), which is compound (8) mentioned in Reference Example 1, was heated at 120°-130° C. in DMF (200 ml) with triethylamine (17.6 ml, 126 mmol) and benzaldehyde (13.0 ml, 126 mmol). After 4 h the mixture was cooled to room temperature and poured into EtOAc (1000 ml), and washed three times with brine. Any solid formed at this stage was filtered off. The filtrate was dried (MgSO4) and the solvent removed in vacuo. The residue was recrystallised from EtOAc:Hexane to give 11.78 g (38%) of the title compound as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
17.6 mL
Type
reactant
Reaction Step Four
Quantity
13 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
38%

Synthesis routes and methods II

Procedure details

1,4-Diacetyl-2,5-piperazinedione (25.0 g, 126 mmol) was heated at 120°-130° C. in DMF (200 ml) with triethylamine (17.6 ml, 126 mmol) and benzaldehyde (13.0 ml, 126 mmol). After 4 h the mixture was cooled to room temperature and poured into EtOAc (1000 ml), and washed three times with brine. Any solid formed at this stage was filtered off. The filtrate was dried (MgSO4) and the solvent removed in vacuo. The residue was recrystallised from EtOAc:Hexane to give 11.78 g (38%) of the title compound as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
38%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.